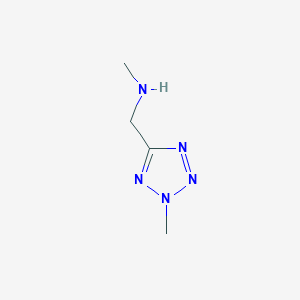
N-methyl-1-(2-methyl-2H-tetrazol-5-yl)methanamine
Vue d'ensemble
Description
“N-methyl-1-(2-methyl-2H-tetrazol-5-yl)methanamine” is a chemical compound with the molecular formula C4H9N5 . It is a derivative of tetrazole, a class of synthetic organic heterocyclic compounds .
Synthesis Analysis
The synthesis of tetrazole derivatives can be approached in ecofriendly ways such as the use of water as solvent, moderate conditions, nontoxic, easy extractions, easy setup, low cost, etc. with good to excellent yields . The tetrazoles were orchestrated in outstanding reactiveness by the response of sodium azide and triethyl orthoformate with relating amines .Molecular Structure Analysis
Tetrazole is a five-membered aza compound with 6π electrons, and 5-substituted tetrazole reactivity is similar to aromatic compounds . The Huckel 6π electrons are satisfied by four π electrons of ring and one loan pair of electrons of nitrogen .Chemical Reactions Analysis
On heating, tetrazoles decompose and emit toxic nitrogen fumes . They react easily with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat . They undergo reaction with few active metals and produce new compounds which are explosives to shocks .Physical And Chemical Properties Analysis
Tetrazole is a crystalline light yellow powder and odorless . It shows a melting point temperature at 155–157°C . Tetrazole dissolves in water, acetonitrile, etc .Applications De Recherche Scientifique
Corrosion Inhibition
Amino acid compounds, including those similar in structure to N-methyl-1-(2-methyl-2H-tetrazol-5-yl)methanamine, have been studied as corrosion inhibitors. For instance, certain amino acid compounds have been found effective as eco-friendly inhibitors for steel corrosion in acidic solutions, based on electrochemical and theoretical approaches (Yadav, Sarkar, & Purkait, 2015).
Antimicrobial Activity
New urea and thiourea derivatives of compounds related to this compound have been synthesized and evaluated for their antibacterial and antifungal activities. Some of these compounds have shown promising in vitro activity against common pathogens like Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli (Vedavathi, Sudhamani, & Raju, 2017).
Cancer Research
Certain derivatives of this compound have been explored in cancer research. For instance, Pt(II) complexes with derivatives have shown significant cytotoxic effects on lung cancer cell lines, suggesting potential as chemotherapeutic agents (Ferri et al., 2013).
Biofouling Mitigation
Compounds structurally related to this compound have been synthesized and evaluated for their potential in mitigating microbial biofilm formation. These compounds showed significant activities against microorganisms responsible for biofouling (Elewa, Fatthallah, Nessim, & El-Farargy, 2020).
Synthesis of Novel Compounds
Research has also focused on synthesizing new compounds with structures related to this compound, aiming to explore their diverse potential applications. This includes studies on their characterization and potential medicinal applications (Shimoga, Shin, & Kim, 2018).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
N-methyl-1-(2-methyltetrazol-5-yl)methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9N5/c1-5-3-4-6-8-9(2)7-4/h5H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YABHCUGEYSRJJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=NN(N=N1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

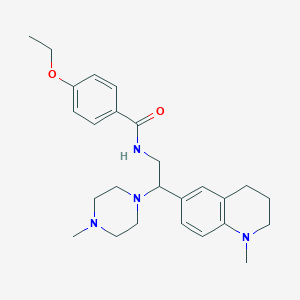
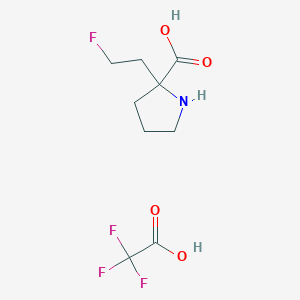
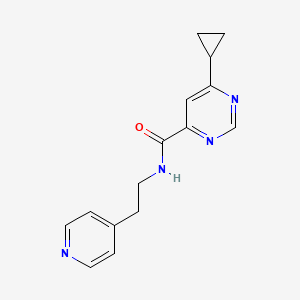
![4-(N,N-diethylsulfamoyl)-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide](/img/structure/B2823081.png)
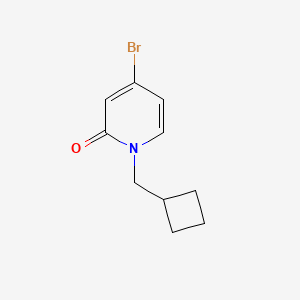
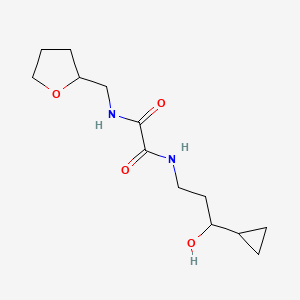
![4-(ethylsulfonyl)-N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2823087.png)
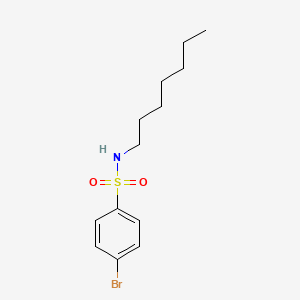

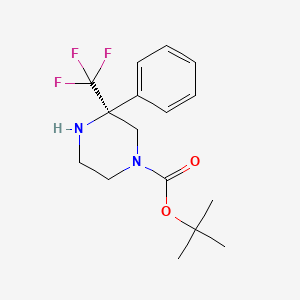

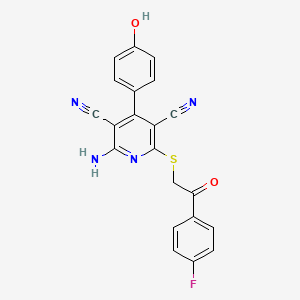
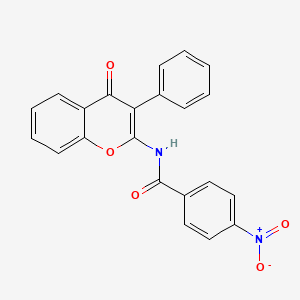
![N-methyl-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-phenylacetamide](/img/structure/B2823101.png)